Enhanced Lewis Acidity: pKa Shift of +0.38 to +0.95 Units Compared to Non-Chlorinated and De-formylated Analogs
The pKa of the boronic acid group is a critical determinant of its reactivity in Suzuki-Miyaura transmetalation. (2,5-Dichloro-3-formylphenyl)boronic acid exhibits a pKa of 8.21 [1]. This value is 0.38 units lower (more acidic) than that of 3-formylphenylboronic acid (pKa = 7.83±0.10) , and 0.95 units lower than 2,5-dichlorophenylboronic acid (pKa = 7.26±0.58) . The enhanced acidity is attributed to the combined electron-withdrawing effects of both the 2,5-dichloro and 3-formyl substituents, which stabilize the boronate anion and facilitate more efficient transmetalation under mild reaction conditions.
| Evidence Dimension | Acidity constant (pKa) |
|---|---|
| Target Compound Data | 8.21 (Predicted) |
| Comparator Or Baseline | 3-Formylphenylboronic acid: 7.83±0.10; 2,5-Dichlorophenylboronic acid: 7.26±0.58 |
| Quantified Difference | ΔpKa = +0.38 vs. 3-FPBA; +0.95 vs. 2,5-DCPBA |
| Conditions | Predicted values based on structural calculations. |
Why This Matters
This increased acidity correlates with higher reactivity in the transmetalation step of Suzuki couplings, potentially enabling lower catalyst loadings or shorter reaction times compared to less acidic analogs.
- [1] ChemBase. (2,5-dichloro-3-formylphenyl)boronic acid Physical Properties. Acid pKa: 8.213149. Retrieved from https://www.chembase.cn/molecule-802015.html View Source
